molecular formula C19H17BF4O B11768523 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate CAS No. 56179-53-4

4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate

Katalognummer: B11768523
CAS-Nummer: 56179-53-4
Molekulargewicht: 348.1 g/mol
InChI-Schlüssel: KATQOVAASUKZCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C19H17BF4O. It is a member of the pyrylium family, known for its unique photophysical and photochemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of acetophenone derivatives with ethyl orthoformate and boron trifluoride etherate. The reaction is carried out under acidic conditions, often using a solvent like dichloromethane. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in photoredox catalysis.

    Reduction: It can be reduced to form different pyrylium derivatives.

    Substitution: It can undergo nucleophilic substitution reactions at the pyrylium ring.

Common Reagents and Conditions:

    Oxidation: Common reagents include light sources for photoredox reactions and electron donors.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols are often employed.

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is utilized in various scientific fields:

Wirkmechanismus

The compound exerts its effects primarily through its ability to participate in photoredox reactions. Upon exposure to light, it can undergo electronic excitation, leading to the formation of reactive intermediates. These intermediates can then engage in various chemical transformations, such as oxidation or reduction. The molecular targets and pathways involved include electron transfer processes and interactions with nucleophiles or electrophiles .

Vergleich Mit ähnlichen Verbindungen

  • 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,4-Diphenylpyrylium tetrafluoroborate

Comparison: 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is unique due to its ethyl substituent, which can influence its photophysical properties and reactivity. Compared to 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate, it may exhibit different oxidation potentials and catalytic efficiencies .

Eigenschaften

CAS-Nummer

56179-53-4

Molekularformel

C19H17BF4O

Molekulargewicht

348.1 g/mol

IUPAC-Name

4-ethyl-2,6-diphenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C19H17O.BF4/c1-2-15-13-18(16-9-5-3-6-10-16)20-19(14-15)17-11-7-4-8-12-17;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1

InChI-Schlüssel

KATQOVAASUKZCL-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CCC1=CC(=[O+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.